molecular formula C24H24N2O3 B11408694 1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole

1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole

Cat. No.: B11408694
M. Wt: 388.5 g/mol
InChI Key: CSHSCCNJLMLECC-UHFFFAOYSA-N
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Description

1-[2-(4-METHOXYPHENOXY)ETHYL]-2-(1-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound characterized by its unique structure, which includes methoxyphenoxy and phenoxyethyl groups attached to a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-METHOXYPHENOXY)ETHYL]-2-(1-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with 1-phenoxyethylamine to yield the desired benzodiazole compound. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-METHOXYPHENOXY)ETHYL]-2-(1-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The methoxyphenoxy groups can be oxidized to form quinone derivatives.

    Reduction: The benzodiazole core can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenoxyethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and properties.

Scientific Research Applications

1-[2-(4-METHOXYPHENOXY)ETHYL]-2-(1-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(4-METHOXYPHENOXY)ETHYL]-2-(1-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The methoxyphenoxy and phenoxyethyl groups allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-METHOXYPHENOXY)ETHYL]-2-(1-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and its benzodiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)benzimidazole

InChI

InChI=1S/C24H24N2O3/c1-18(29-21-8-4-3-5-9-21)24-25-22-10-6-7-11-23(22)26(24)16-17-28-20-14-12-19(27-2)13-15-20/h3-15,18H,16-17H2,1-2H3

InChI Key

CSHSCCNJLMLECC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)OC4=CC=CC=C4

Origin of Product

United States

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